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molecular formula C11H12BrN3 B8695084 6-bromo-N-isopropylphthalazin-1-amine

6-bromo-N-isopropylphthalazin-1-amine

Cat. No. B8695084
M. Wt: 266.14 g/mol
InChI Key: OJBUHGIPQUIODB-UHFFFAOYSA-N
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Patent
US08101612B2

Procedure details

In a sealed glass tube, a mixture of 6-bromo-1-chlorophthalazine (18, 0.40 g, 1.64 mmol), isopropyl amine (0.420 mL, 4.92 mmol) in NMP (2.0 mL) was heated in a microwave at 125° C. for 15 minutes. The resulting brown mixture was loaded on a 40 g ISCO column (eluted with 35-100% EtOAc in Hexanes) and purified to provide the title compound a light yellow crystalline solid. MS (ESI, pos. ion) m/z: 266.9 (M+1).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](Cl)=[N:7][N:6]=[CH:5]2.[CH:13]([NH2:16])([CH3:15])[CH3:14]>CN1C(=O)CCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([NH:16][CH:13]([CH3:15])[CH3:14])=[N:7][N:6]=[CH:5]2

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C=C2C=NN=C(C2=CC1)Cl
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
2 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting brown mixture was loaded on a 40 g ISCO column (eluted with 35-100% EtOAc in Hexanes)
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NN=C(C2=CC1)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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